molecular formula C22H17N3OS3 B2425771 (Z)-N-[4-(2-METHOXYPHENYL)-5-SULFANYLIDENE-1,2,4-DITHIAZOLIDIN-3-YLIDENE]-N'-PHENYLBENZENECARBOXIMIDAMIDE CAS No. 315242-48-9

(Z)-N-[4-(2-METHOXYPHENYL)-5-SULFANYLIDENE-1,2,4-DITHIAZOLIDIN-3-YLIDENE]-N'-PHENYLBENZENECARBOXIMIDAMIDE

Cat. No.: B2425771
CAS No.: 315242-48-9
M. Wt: 435.58
InChI Key: WZPNTZCQCFDFLM-DHBAMBCESA-N
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Description

N-[4-(2-methoxyphenyl)-5-sulfanylidene-1,2,4-dithiazolidin-3-ylidene]-N’-phenylbenzenecarboximidamide is a complex organic compound that features a unique structure with a dithiazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-methoxyphenyl)-5-sulfanylidene-1,2,4-dithiazolidin-3-ylidene]-N’-phenylbenzenecarboximidamide typically involves multi-step organic reactions One common method includes the reaction of 2-methoxyphenyl isothiocyanate with a suitable amine to form the intermediate, followed by cyclization with sulfur-containing reagents to form the dithiazolidine ring

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-methoxyphenyl)-5-sulfanylidene-1,2,4-dithiazolidin-3-ylidene]-N’-phenylbenzenecarboximidamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the dithiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[4-(2-methoxyphenyl)-5-sulfanylidene-1,2,4-dithiazolidin-3-ylidene]-N’-phenylbenzenecarboximidamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure may interact with biological macromolecules, making it a candidate for drug discovery and development.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or reactivity.

Mechanism of Action

The mechanism of action of N-[4-(2-methoxyphenyl)-5-sulfanylidene-1,2,4-dithiazolidin-3-ylidene]-N’-phenylbenzenecarboximidamide involves its interaction with molecular targets such as enzymes or receptors. The dithiazolidine ring and the aromatic groups can participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-methoxyphenyl)ethyl]-2-methylpropanamide
  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol

Uniqueness

N-[4-(2-methoxyphenyl)-5-sulfanylidene-1,2,4-dithiazolidin-3-ylidene]-N’-phenylbenzenecarboximidamide is unique due to its dithiazolidine ring, which imparts distinct chemical and physical properties. This ring structure is less common in organic compounds, making it a valuable scaffold for the development of new molecules with specific functions.

Properties

IUPAC Name

N-[4-(2-methoxyphenyl)-5-sulfanylidene-1,2,4-dithiazolidin-3-ylidene]-N'-phenylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3OS3/c1-26-19-15-9-8-14-18(19)25-21(28-29-22(25)27)24-20(16-10-4-2-5-11-16)23-17-12-6-3-7-13-17/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZPNTZCQCFDFLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=NC(=NC3=CC=CC=C3)C4=CC=CC=C4)SSC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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